5-[(Formyloxy)methyl]furfural

Biorefinery Liquid-liquid extraction Platform chemical purification

5-[(Formyloxy)methyl]furfural (FMF, CAS 102390-86-3) is a furanic platform chemical belonging to the class of non-halogenated, hydrophobic ester derivatives of 5-(hydroxymethyl)furfural (HMF). Bearing both an aldehyde group and a formyloxy ester functionality on the furan ring, FMF is produced via acid-catalyzed dehydration of biomass-derived carbohydrates in formic acid media.

Molecular Formula C7H6O4
Molecular Weight 154.12 g/mol
Cat. No. B8473006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Formyloxy)methyl]furfural
Molecular FormulaC7H6O4
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)C=O)COC=O
InChIInChI=1S/C7H6O4/c8-3-6-1-2-7(11-6)4-10-5-9/h1-3,5H,4H2
InChIKeyUHIPUIJTNVJGON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[(Formyloxy)methyl]furfural (FMF) for Biorefinery & Platform Chemical Procurement: A Non-Halogenated, Hydrophobic HMF Analog


5-[(Formyloxy)methyl]furfural (FMF, CAS 102390-86-3) is a furanic platform chemical belonging to the class of non-halogenated, hydrophobic ester derivatives of 5-(hydroxymethyl)furfural (HMF) [1]. Bearing both an aldehyde group and a formyloxy ester functionality on the furan ring, FMF is produced via acid-catalyzed dehydration of biomass-derived carbohydrates in formic acid media [2]. It has gained attention as a more stable and more lipophilic alternative to HMF for downstream upgrading to 2,5-furandicarboxylic acid (FDCA), biofuels, and other renewable chemicals [1][2].

Why 5-[(Formyloxy)methyl]furfural Cannot Be Interchanged with HMF, AMF, EMF, or CMF Without Quantitative Justification


Despite sharing a common furanic core, the hydrophobic HMF analogs—FMF, 5-(acetoxymethyl)furfural (AMF), 5-(ethoxymethyl)furfural (EMF), and 5-(chloromethyl)furfural (CMF)—exhibit distinct physicochemical properties and downstream reactivity profiles that preclude simple substitution [1]. Differences in partition coefficient (LogP), thermal and alkaline stability, halogen content, and achievable isolation purity directly impact process economics, catalytic upgrading efficiency, and product quality. The quantitative evidence below demonstrates exactly where FMF diverges from its nearest comparators, making it a non-interchangeable selection for specific biorefinery and synthetic applications.

5-[(Formyloxy)methyl]furfural (FMF): Quantitative Differential Evidence Guide for Procurement & Experimental Selection


Octanol-Water Partition Coefficient (LogP): FMF Displays the Highest Lipophilicity Among Non-Halogenated HMF Analogs

FMF exhibits a computed LogP of 1.40 , which is >2.0 log units higher than that of the parent compound HMF (LogP approximately −0.6 to −0.8) [1][2] and exceeds the LogP values of AMF (~1.16) and EMF (~0.51) [3]. A positive LogP above 1.0 places FMF firmly in the hydrophobic domain, meaning it partitions preferentially into organic solvents during biphasic reactive extraction, unlike HMF which remains largely in the aqueous phase.

Biorefinery Liquid-liquid extraction Platform chemical purification

FDCA Production Yield via Aerobic Oxidation: FMF Achieves Near-Quantitative Conversion Where HMF Fails Due to Alkaline Instability

Under optimized conditions (30 min, 40 °C, MoCuOx heterogeneous catalyst, NaClO as terminal oxidant), FMF was converted to 2,5-furandicarboxylic acid (FDCA) in 100% yield [1]. The same study explicitly contrasts this with HMF, noting that HMF's poor stability in alkaline environments leads to severe side reactions and consistently low FDCA yields—typically below 50% in comparable homogeneous and heterogeneous catalytic systems [1]. Furthermore, a 90% FDCA yield was sustained even at a high 5 wt% FMF substrate loading, a concentration regime where HMF degradation is well-documented [1].

FDCA synthesis Catalytic oxidation Biobased polyester monomers

Halogen-Free Composition: FMF Avoids the Organochlorine Burden of 5-(Chloromethyl)furfural (CMF)

FMF has the molecular formula C₇H₆O₄ and contains zero halogen atoms (0 wt% halogen) . In contrast, 5-(chloromethyl)furfural (CMF), a widely studied halogenated hydrophobic HMF analog, has the formula C₆H₅ClO₂, with chlorine constituting approximately 24.5% of its molecular mass (35.45 g/mol Cl in a total molecular weight of 144.56 g/mol) . The absence of halogen in FMF eliminates the formation of corrosive halide byproducts (e.g., HCl) during thermal or catalytic upgrading and avoids the regulatory and environmental constraints increasingly imposed on organohalogen compounds in consumer-facing materials.

Green chemistry Halogen-free platform chemicals Sustainable polymer precursors

Achievable Isolation Purity: FMF Can Be Obtained at 98.8% Purity via Reactive Extraction, Contrasting with the Notorious Purification Difficulty of HMF

Using a two-step reactive extraction and in-situ esterification protocol starting from fructose in a choline chloride/fructose deep eutectic solvent (DES) system followed by formic acid treatment, FMF was isolated with a purity of 98.8% [1]. The purified FMF (washed with saturated sodium bicarbonate) also demonstrated excellent storage stability [1]. In comparison, the isolation and purification of high-purity HMF is widely recognized as the most cost-intensive and technically challenging step in HMF-based biorefinery processes, due to HMF's high water solubility, low melting point, and tendency to form humins and other degradation byproducts during concentration .

Downstream processing Product purity Biorefinery economics

Direct One-Pot Production from Cellulose: FMF Can Be Synthesized from Polymeric Biomass Without Isolated HMF Intermediate

FMF was produced directly from cellulose in a formic acid reaction system using alkali metal bromide catalysts (notably NaBr), achieving a yield of 33.4 mol% at 150 °C within 2 hours in a one-pot process [1]. The bromide anion was shown to catalyze the in-situ esterification of nascent HMF to FMF, thereby protecting the reactive hydroxymethyl group from degradation pathways that typically limit HMF yields from cellulose [1]. By contrast, direct one-pot conversion of cellulose to HMF is challenged by HMF's inherent instability under the acidic, high-temperature conditions required for cellulose depolymerization, typically resulting in lower effective yields due to humin formation [1][2].

Lignocellulose conversion One-pot synthesis Biomass valorization

5-[(Formyloxy)methyl]furfural (FMF): Evidence-Backed Procurement Scenarios for Research and Industrial Use


High-Yield FDCA Production for Renewable Polyester (PEF) Synthesis

Based on the 100% FDCA yield achieved from FMF under mild catalytic oxidation conditions (MoCuOx/NaClO, 40 °C, 30 min) [1], research groups and pilot facilities aiming to produce polymer-grade FDCA for polyethylene furoate (PEF) manufacturing should select FMF over HMF as the oxidation substrate. The quantitative elimination of alkaline degradation pathways that limit HMF-derived FDCA yields to below 50% in comparable systems makes FMF the preferred feedstock when atom economy and yield consistency are critical selection criteria.

Biphasic Process Development Leveraging Enhanced Hydrophobicity

The elevated LogP of FMF (1.40) relative to HMF (−0.6 to −0.8) [1][2] makes FMF the substrate of choice for biphasic reactor designs employing organic extractants such as 1,2-dichloroethane or toluene. In such systems, FMF partitions efficiently into the organic phase upon formation, enabling continuous reactive extraction that minimizes side reactions and degradation. This application is directly supported by the 68% isolated yield of FMF from fructose reported in a biphasic HBr/formic acid/1,2-dichloroethane system [3].

Halogen-Free Platform Chemical for Green Polymer and Pharmaceutical Intermediate Supply Chains

For procurement specifications requiring halogen-free (zero organochlorine) biomass-derived intermediates—such as precursors for food-contact polymers, pharmaceutical building blocks, or personal care ingredients—FMF must be selected over CMF. The 24.5 wt% chlorine content of CMF [1] introduces corrosive byproduct management costs and may conflict with regulatory standards for halogenated impurities in final products. FMF's halogen-free formula (C₇H₆O₄) [2] provides documented compositional compatibility with green chemistry procurement criteria.

Integrated Biorefinery Schemes Using Raw Cellulose as Feedstock

For process development efforts targeting direct lignocellulose-to-platform-chemical conversion, FMF is a justified selection over HMF. The demonstrated one-pot cellulose-to-FMF yield of 33.4 mol% using formic acid and NaBr [1] provides a direct experimental basis for reactor design that integrates cellulose depolymerization, dehydration, and in-situ formyloxy protection in a single vessel. This contrasts with HMF-centric routes that typically require separate hydrolysis, dehydration, and purification steps, each incurring yield penalties from intermediate degradation.

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